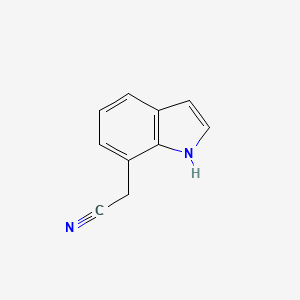

2-(1H-Indol-7-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-7-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3,5,7,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFCVYPZODIIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CC#N)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620632 | |

| Record name | (1H-Indol-7-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82199-98-2 | |

| Record name | (1H-Indol-7-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(1H-Indol-7-yl)acetonitrile: Properties, Synthesis, and Applications

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique aromatic and heterocyclic nature imparts favorable pharmacological properties, making it a "privileged structure" in drug discovery.[1][2] Among the vast family of indole derivatives, 2-(1H-Indol-7-yl)acetonitrile stands out as a versatile, yet under-explored, synthetic intermediate. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, reactivity, and potential applications for researchers, scientists, and drug development professionals.

While its isomers, particularly indole-3-acetonitrile, are well-documented as plant hormones (auxins) and precursors to tryptamine alkaloids, the 7-substituted analogue offers a unique vector for chemical diversification.[3][4] The placement of the cyanomethyl group on the C-7 position of the benzene portion of the indole ring, rather than the more electronically rich pyrrole ring, presents distinct synthetic opportunities and challenges, allowing for the creation of novel molecular architectures with potentially unique biological activities.

Physicochemical Properties

Specific experimental data for this compound is not extensively documented in publicly available literature. However, based on its structure and data from closely related isomers, we can compile its core physicochemical properties. The CAS Number for this specific compound is 82199-98-2.[5]

| Property | Value | Source/Comment |

| IUPAC Name | This compound | --- |

| Synonyms | 7-(Cyanomethyl)indole | --- |

| CAS Number | 82199-98-2 | [5] |

| Molecular Formula | C₁₀H₈N₂ | Calculated |

| Molecular Weight | 156.18 g/mol | Calculated from formula[6] |

| Appearance | Expected to be a solid (e.g., Yellow Crystalline Powder) | Based on related compounds[7] |

| Melting Point | Not specified. For comparison, 2-(4-hydroxy-1H-indol-3-yl)acetonitrile melts at 182-184 °C. | Data for a related isomer |

| Boiling Point | Not specified | --- |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMF, DMSO, Acetone, Ethanol) and sparingly soluble in water. | Based on general indole and nitrile properties[4] |

Synthesis of this compound

Direct synthetic routes to this compound are not commonly reported, but its synthesis can be logically derived from established methodologies for creating aryl acetonitriles from corresponding aldehydes. A highly effective approach involves the conversion of 1H-Indole-7-carboxaldehyde, a commercially available starting material.[7][8] This transformation can be achieved via a two-step, one-pot procedure involving reduction of the aldehyde to an intermediate alcohol followed by nucleophilic substitution with cyanide.[9]

Proposed Synthetic Workflow

This protocol is adapted from a general method for converting indole-3-carboxaldehydes to indole-3-acetonitriles and is expected to be effective for the 7-substituted isomer.[9] The causality behind this experimental design lies in the sequential transformation of the aldehyde. First, a mild reducing agent like sodium borohydride (NaBH₄) selectively reduces the aldehyde to a benzylic alcohol. This alcohol is then converted in situ to a better leaving group (e.g., by protonation in the reaction medium), which is subsequently displaced by the cyanide nucleophile (from NaCN) in an Sₙ reaction to form the target nitrile.

Caption: Proposed synthetic pathway from indole-7-carboxaldehyde.

Experimental Protocol: One-Pot Conversion of Aldehyde to Nitrile

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Argon), add 1H-Indole-7-carboxaldehyde (1.0 eq).[7][8]

-

Solvent Addition: Add a 1:1 mixture of methanol (MeOH) and formamide (NH₂CHO) as the solvent system. Formamide has been shown to improve yields in similar reactions.[9]

-

Reduction Step: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, approx. 1.3 eq) portion-wise, maintaining the temperature. Stir at room temperature for 1 hour to ensure complete reduction of the aldehyde to the corresponding alcohol.

-

Cyanation Step: Add sodium cyanide (NaCN, approx. 10 eq) to the reaction mixture. Caution: NaCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Reaction: Heat the mixture to reflux (approx. 100 °C) and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the final product, this compound.

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by its two primary functional components: the indole nucleus and the cyanomethyl side chain. The nitrile group, in particular, is a versatile handle for extensive chemical modification.[10][11]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Indole - Wikipedia [en.wikipedia.org]

- 4. CAS 771-51-7: Indole-3-acetonitrile | CymitQuimica [cymitquimica.com]

- 5. 82199-98-2|this compound|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Regioselective Synthesis of 2-(1H-Indol-7-yl)acetonitrile from Indole

Abstract: C7-functionalized indoles are pivotal structural motifs in a wide array of bioactive natural products and pharmaceutical agents.[1] However, their synthesis is a formidable challenge due to the intrinsic electronic properties of the indole nucleus, which favor electrophilic substitution and metalation at the C2 and C3 positions of the pyrrolic ring.[2] This guide provides an in-depth, technically-focused protocol for the regioselective synthesis of 2-(1H-indol-7-yl)acetonitrile from commercially available indole. We circumvent the inherent reactivity challenges by employing a directing group strategy, which facilitates selective C-H activation at the otherwise inert C7 position. The narrative elucidates the causality behind experimental choices, offering a robust, multi-step pathway via a key 7-formylindole intermediate. This document is intended for researchers, chemists, and professionals in drug development seeking a reliable and scalable method for accessing this valuable molecular scaffold.

Introduction: The C7 Conundrum

Significance of C7-Substituted Indoles

The indole framework is a cornerstone of medicinal chemistry. While functionalization at the C2 and C3 positions is well-established, accessing derivatives substituted on the benzene core (C4 to C7) is considerably more challenging.[3] Specifically, C7-decorated indoles are crucial components of numerous biologically active compounds, making the development of reliable synthetic routes to these scaffolds a high-priority research area.[1] The target molecule, this compound, serves as a versatile building block, where the nitrile group can be readily transformed into other functionalities like primary amines, amides, and carboxylic acids, opening avenues for diverse analogue synthesis.[4]

The Challenge of Regioselectivity

The synthetic chemistry of indole is dominated by the high nucleophilicity and acidity of the C3 and C2 positions, respectively.[2][5] Direct functionalization of the benzenoid C-H bonds, particularly the C7-H bond, is hampered by their lower reactivity.[6] Early methods to achieve C7 modification relied on multi-step sequences involving the reduction of indole to indoline, functionalization, and subsequent re-aromatization.[6] Modern synthetic chemistry, however, strives for atom economy and step efficiency, leading to the rise of direct C-H functionalization strategies. The key to unlocking C7 reactivity lies in temporarily overriding the natural reactivity of the indole ring system.[3][7]

Strategic Overview: A Directing Group-Mediated Approach

To overcome the innate preference for C2/C3 functionalization, our strategy hinges on the use of a removable directing group (DG) installed at the N1 position. This approach leverages chelation assistance, where the DG coordinates to a metal center and delivers the catalyst to the sterically accessible C7-H bond for selective activation.

The Power of Directing Groups

The installation of a sterically demanding group on the indole nitrogen is a proven strategy to facilitate C7-selectivity.[2][6] Groups such as pivaloyl (-C(O)tBu), phosphinoyl (-P(O)R₂), and hydrosilyl (-SiHR₂) have been shown to effectively block the C2 position and create a conformational preference that favors the formation of a six-membered metallacyclic intermediate involving the C7-H bond.[6][8] This intermediate is kinetically and thermodynamically favored over the alternative five-membered ring that would result from C2 activation.[2] For this guide, we select the pivaloyl group due to its commercial availability, ease of installation and removal, and proven efficacy in directing C7 functionalization.[2][9]

A Four-Step Synthetic Pathway

The synthesis is designed as a logical, four-step sequence that ensures high regioselectivity and provides a practical route to the target compound.

Caption: Overall synthetic workflow from indole to the target compound.

Detailed Synthetic Protocol & Mechanistic Rationale

This section provides a validated, step-by-step methodology for the synthesis. All procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: N-Protection of Indole

-

Objective: To install the pivaloyl directing group onto the indole nitrogen.

-

Causality: The bulky tert-butyl component of the pivaloyl group sterically hinders the C2 position. More importantly, the carbonyl oxygen acts as a Lewis basic site for chelation, which is essential for the subsequent directed metalation step.[2][8]

Experimental Protocol:

-

To a stirred solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

-

Cool the resulting solution of sodium indolide back to 0 °C.

-

Add pivaloyl chloride (PivCl, 1.1 eq) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting indole is consumed.

-

Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford N-pivaloylindole as a white solid.

Step 2: Regioselective C7-Formylation

-

Objective: To introduce a formyl (-CHO) group at the C7 position.

-

Causality: This step utilizes the principle of Directed ortho-Metalation (DoM).[6] A strong organolithium base, in coordination with a ligand like TMEDA (tetramethylethylenediamine), selectively deprotonates the C7 position due to chelation with the pivaloyl oxygen. The resulting C7-lithiated species is then trapped with an electrophilic formylating agent, N,N-dimethylformamide (DMF).

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere, dissolve N-pivaloylindole (1.0 eq) and TMEDA (2.5 eq) in anhydrous THF (0.2 M).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add sec-butyllithium (s-BuLi, 1.4 M in cyclohexane, 2.2 eq) dropwise, maintaining the internal temperature below -70 °C. A deep red or brown color should develop.

-

Stir the mixture at -78 °C for 2 hours to ensure complete metalation.

-

Add anhydrous DMF (3.0 eq) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature overnight.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-pivaloyl-1H-indole-7-carbaldehyde.

Step 3: Conversion of Aldehyde to Acetonitrile

-

Objective: To convert the C7-formyl group into the target cyanomethyl group.

-

Causality: This transformation is effectively achieved using the van Leusen reaction. Tosylmethyl isocyanide (TosMIC) serves as a formyl anion equivalent. In the presence of a base, it reacts with the aldehyde to form an intermediate oxazoline, which upon heating in an alcohol, eliminates to form the nitrile. This method is well-suited for aryl aldehydes.

Experimental Protocol:

-

Combine N-pivaloyl-1H-indole-7-carbaldehyde (1.0 eq), TosMIC (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in methanol (MeOH, 0.3 M).

-

Heat the mixture to reflux and stir for 2-3 hours, monitoring by TLC for the disappearance of the aldehyde.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify by flash chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 2-(1-pivaloyl-1H-indol-7-yl)acetonitrile.

Step 4: N-Deprotection

-

Objective: To remove the pivaloyl directing group to yield the final product.

-

Causality: The pivaloyl group is an amide and can be readily cleaved under basic hydrolysis conditions. Potassium carbonate in methanol provides a mild and effective system for this deprotection without affecting the nitrile functionality.

Experimental Protocol:

-

Dissolve 2-(1-pivaloyl-1H-indol-7-yl)acetonitrile (1.0 eq) in methanol (0.2 M).

-

Add an excess of potassium carbonate (K₂CO₃, 3.0 eq).

-

Heat the mixture to reflux and stir for 4-8 hours, or until TLC analysis indicates complete conversion.

-

Cool the reaction, filter, and concentrate the solvent.

-

Partition the residue between ethyl acetate and water.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to give the crude product.

-

Purify by flash chromatography (silica gel, hexane/ethyl acetate or dichloromethane/methanol gradient) to afford this compound.

Data Summary and Characterization

The efficiency of this synthetic route is summarized below. Yields are representative and may vary based on scale and experimental execution.

| Step | Transformation | Key Reagents | Typical Yield | Purity (Post-Chromatography) |

| 1 | Indole → N-Pivaloylindole | PivCl, NaH | 85-95% | >98% |

| 2 | N-Pivaloylindole → C7-Formyl | s-BuLi, TMEDA, DMF | 60-75% | >98% |

| 3 | C7-Formyl → C7-Acetonitrile | TosMIC, K₂CO₃ | 70-85% | >98% |

| 4 | C7-Acetonitrile → Final Product | K₂CO₃, MeOH | 80-90% | >99% |

Characterization: The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry. The C7-substitution pattern can be confirmed by the characteristic coupling patterns of the aromatic protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile stretch (C≡N) around 2250 cm⁻¹ in the final product.

Alternative and Emerging Strategies

While the directed metalation approach is robust, the field of C-H functionalization is rapidly evolving.

-

Transition-Metal Catalysis: Direct C7-alkenylation and alkylation reactions catalyzed by rhodium and palladium have been developed, often requiring specific, bulky directing groups like phosphinoyl derivatives.[9][10] In principle, a C7-alkenylation followed by hydrocyanation could provide an alternative route, though this would likely involve more complex catalytic systems.

-

Photoredox Catalysis: Direct cyanomethylation of indoles at the C2 or C3 positions has been achieved using photoredox catalysis with bromoacetonitrile as a radical source.[11] Achieving C7 selectivity with this method is currently a significant challenge and would likely require a novel catalytic system that can override the inherent electronic biases of the indole ring under radical conditions.

Conclusion

The synthesis of this compound from indole presents a significant regiochemical challenge that can be effectively overcome through a well-designed, directing group-mediated strategy. The four-step sequence detailed in this guide—N-protection, directed ortho-metalation/formylation, van Leusen cyanomethylation, and deprotection—provides a logical and reliable pathway to this valuable building block. Each step is grounded in established chemical principles, ensuring a self-validating and scalable protocol for researchers in the pharmaceutical and chemical sciences. This work underscores the power of chelation-assisted C-H activation to unlock reactivity at previously inaccessible positions on heterocyclic scaffolds.

References

-

Boruah, M., et al. (2019). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications, 55(5), 572-587. [Link]

-

Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1723-1736. [Link]

-

Royal Society of Chemistry. (2018). Transition-metal-catalyzed site-selective C7-functionalization of indoles. [Link]

-

ResearchGate. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. [Link]

-

Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed, 54(7), 1723-1736. [Link]

-

ResearchGate. (n.d.). C-H Functionalization of Indoles at the C7 Position. Retrieved from [Link]

-

ScienceDirect. (n.d.). C-H Functionalization of indoles and oxindoles through CDC reactions. [Link]

-

Iwao, M., et al. (1993). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 36(10), 2277. [Link]

-

Twitty, C. M., et al. (2019). Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. PubMed Central, 20(11), 1269-1273. [Link]

-

Kim, J., et al. (2018). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society, 140(23), 7213-7221. [Link]

-

Wang, C., et al. (2020). Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles. PubMed Central. [Link]

-

Sharma, G., et al. (2020). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PubMed Central, 25(18), 4346. [Link]

-

Sharma, V., et al. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(32), 22122-22162. [Link]

Sources

- 1. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. soc.chim.it [soc.chim.it]

- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 2-(1H-Indol-7-yl)acetonitrile: Elucidating Structure for Drug Discovery

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-(1H-Indol-7-yl)acetonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. For researchers, scientists, and professionals in the pharmaceutical industry, precise structural elucidation is the bedrock of understanding structure-activity relationships (SAR) and advancing lead optimization. Indole derivatives are renowned for their diverse biological activities, serving as the core of numerous natural products and synthetic drugs.[1][2] This guide offers a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific isomer, grounded in established spectroscopic principles and data from related indole compounds.

The strategic placement of the acetonitrile group at the C7 position of the indole ring presents a unique electronic and steric profile, making its unambiguous characterization essential. This document serves as a foundational reference, detailing not only the interpretation of predicted spectral data but also the robust experimental protocols required to obtain high-fidelity results.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic aromatic indole core linked to a cyanomethyl group at position 7. The key structural features to be confirmed by spectroscopy are:

-

The indole ring system with its characteristic aromatic protons and carbons.

-

The N-H proton of the indole ring.

-

The methylene (-CH₂-) bridge.

-

The nitrile (-C≡N) functional group.

Each spectroscopic technique provides a unique piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies key functional groups by their vibrational frequencies, and mass spectrometry determines the molecular weight and provides structural clues through fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable. The following data are predicted based on established chemical shift principles for indole derivatives.[3][4]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum is predicted in DMSO-d₆, a common solvent for indole derivatives, at a frequency of 400 MHz.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | ~11.0 - 11.5 | br s | - |

| H2 | ~7.4 - 7.6 | t | J ≈ 2.5 |

| H3 | ~6.4 - 6.6 | t | J ≈ 2.5 |

| H4 | ~7.5 - 7.7 | d | J ≈ 8.0 |

| H5 | ~6.9 - 7.1 | t | J ≈ 7.5 |

| H6 | ~7.0 - 7.2 | d | J ≈ 7.0 |

| CH₂ | ~4.0 - 4.2 | s | - |

Expertise & Causality:

-

N-H Proton (H1): The indole N-H proton is typically deshielded and appears as a broad singlet far downfield due to its acidic nature and potential for hydrogen bonding with the solvent.

-

Indole Ring Protons (H2-H6): The protons on the indole ring resonate in the aromatic region (6.4-7.7 ppm). Their specific shifts and coupling patterns are dictated by the electronic effects of the fused rings and the C7-substituent. H3 is expected to be the most upfield of the ring protons due to the electron-donating effect of the nitrogen atom. The coupling constants (J values) are critical for assigning adjacent protons (ortho-coupling ~7-8 Hz).

-

Methylene Protons (CH₂): These protons are adjacent to the aromatic ring and the electron-withdrawing nitrile group, placing their signal around 4.1 ppm as a sharp singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~125 |

| C3 | ~101 |

| C3a | ~128 |

| C4 | ~121 |

| C5 | ~120 |

| C6 | ~118 |

| C7 | ~115 |

| C7a | ~136 |

| CH₂ | ~15 |

| C≡N | ~118 |

Expertise & Causality:

-

Indole Ring Carbons: The carbons of the indole ring have characteristic shifts. C3 is notably upfield due to its position relative to the heteroatom. The quaternary carbons (C3a, C7, C7a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

Nitrile Carbon (C≡N): The carbon of the nitrile group appears in a distinct region around 118 ppm.

-

Methylene Carbon (CH₂): This aliphatic carbon is shielded and appears significantly upfield.

Experimental Protocol for NMR Analysis

A robust protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Ensure complete dissolution by vortexing or brief sonication.

-

Transfer the solution to a 5 mm high-precision NMR tube.

-

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR.

-

Tune and match the probe for the specific nucleus (¹H or ¹³C) and solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C spectrum.

-

If necessary, perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0 ppm.

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

NMR Workflow Diagram

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

Introduction: The Indole Scaffold and the Promise of the 7-Substituted Acetonitrile

An In-Depth Technical Guide to the Potential Biological Activity of 2-(1H-Indol-7-yl)acetonitrile

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of biologically active compounds.[1][2] This guide focuses on this compound, a specific isomer whose biological profile is not yet extensively characterized in public literature. By synthesizing data from structurally related indoleacetonitrile isomers and 7-substituted indole analogs, this document aims to provide a predictive exploration of its potential therapeutic activities. We will delve into hypothetical mechanisms of action, propose robust experimental protocols for validation, and discuss the structure-activity relationships that underpin these predictions. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.

The indole ring system is a bicyclic aromatic heterocycle that serves as a fundamental building block for numerous natural products, neurotransmitters (e.g., serotonin, melatonin), and synthetic drugs.[3] Its unique electronic properties and conformational flexibility allow it to interact with a wide array of biological targets, leading to diverse pharmacological effects including anticancer, anti-inflammatory, and neuroprotective activities.[2][3]

The molecule of interest, this compound, combines the indole core with a reactive acetonitrile moiety. While its direct biological activity is underexplored, the position of the acetonitrile group at C7 is of particular interest. Structure-activity relationship (SAR) studies on related indole derivatives suggest that substitution at the 7-position can significantly influence potency and selectivity. For instance, a hydroxyl group at the C7 position of an indole-3-acetonitrile derivative was found to be critical for potent anti-inflammatory activity.[4][5] This guide will, therefore, extrapolate from such findings to build a scientific case for the investigation of this compound.

Section 1: Potential Anticancer Activity

Indole-containing compounds have long been a fertile ground for the discovery of anticancer agents, from tubulin inhibitors like vincristine to kinase inhibitors.[3][6] Derivatives of indoleacetonitrile, in particular, have demonstrated significant growth-inhibitory effects against various human cancer cell lines.[6][7][8]

Scientific Rationale & Hypothesized Mechanism of Action

The anticancer potential of indole derivatives is often attributed to their ability to modulate critical cellular signaling pathways that govern cell proliferation, survival, and apoptosis.[9] A key pathway frequently implicated is the PI3K/Akt/mTOR cascade, which is hyperactivated in many cancers.[9] We hypothesize that this compound, by analogy with other cytotoxic indoles, may act as an inhibitor of one or more kinases within this pathway. Inhibition would block downstream signaling, leading to a halt in cell cycle progression and the induction of apoptosis.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocol: In Vitro Anticancer Screening (SRB Assay)

This protocol is adapted from methodologies used by the National Cancer Institute (NCI) for screening novel compounds.[7] The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Workflow Diagram:

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., NCI-H522 lung cancer, COLO 205 colon cancer) in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[7]

-

Cell Seeding: Plate cells into 96-well microtiter plates at their predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to achieve final concentrations ranging from 10 nM to 100 µM.

-

Treatment: Add the test compound dilutions to the appropriate wells. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for an additional 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Fixation: Gently discard the supernatant. Fix adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 60 minutes at 4°C.

-

Staining: Wash the plates five times with deionized water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 10 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the optical density (OD) at 515 nm using a microplate reader.

-

Analysis: Calculate the percentage of growth inhibition (GI) and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%) from dose-response curves.

Data Presentation

Results from the SRB assay should be summarized in a table to facilitate comparison across different cell lines.

| Cell Line | Cancer Type | GI₅₀ (µM) [Predicted] |

| NCI-H522 | Non-Small Cell Lung | 0.5 - 10 |

| COLO 205 | Colon | 1 - 15 |

| SF-539 | CNS | 0.8 - 12 |

| MDA-MB-468 | Breast | 2 - 20 |

| OVCAR-3 | Ovarian | 0.7 - 11 |

Table 1: Hypothetical growth inhibitory (GI₅₀) values for this compound against a panel of human cancer cell lines. Lower values indicate higher potency.

Section 2: Potential Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including inflammatory bowel disease, rheumatoid arthritis, and certain cancers.[3][10] Indole derivatives have been investigated as anti-inflammatory agents, with some showing potent inhibition of key inflammatory mediators.[11] The most compelling evidence for the potential of this compound comes from a study on its structural analog, 7-hydroxyl-1-methylindole-3-acetonitrile, which demonstrated significant protective effects in a mouse model of colitis.[5]

Scientific Rationale & Hypothesized Mechanism of Action

Inflammatory responses are often mediated by the activation of immune cells like macrophages. Upon stimulation by agents like lipopolysaccharide (LPS), macrophages upregulate the expression of pro-inflammatory enzymes (e.g., iNOS, COX-2) and cytokines (e.g., TNF-α, IL-6).[11] This process is largely controlled by transcription factors such as NF-κB and STAT3.[5] We hypothesize that this compound will suppress the inflammatory response in macrophages by inhibiting the activation (e.g., phosphorylation and nuclear translocation) of NF-κB and STAT3, thereby reducing the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.

Caption: Hypothesized inhibition of NF-κB and STAT3 signaling pathways.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol describes the measurement of NO production in LPS-stimulated RAW 264.7 murine macrophage cells using the Griess reagent, a common method for evaluating anti-inflammatory potential.[4]

Workflow Diagram:

Caption: Workflow for the Griess assay to measure NO production.

Step-by-Step Methodology:

-

Cell Culture: Maintain RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Plate the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour before LPS stimulation.

-

LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 24 hours.

-

Griess Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation: Incubate at room temperature for 10 minutes, protected from light.

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only treated cells. Calculate the IC₅₀ value. A parallel MTT or similar cytotoxicity assay should be run to ensure that the observed NO reduction is not due to cell death.[4]

Data Presentation

| Compound | IC₅₀ for NO Inhibition (µM) [Predicted] | Cell Viability at IC₅₀ (%) |

| This compound | 5 - 25 | >90% |

| Arvelexin (Reference)[4] | ~30 | >90% |

| Dexamethasone (Control) | ~1 | >90% |

Table 2: Hypothetical anti-inflammatory activity of this compound in LPS-stimulated RAW 264.7 cells. Lower IC₅₀ values indicate greater potency.

Section 3: Potential Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, with oxidative stress and protein aggregation being key pathological hallmarks.[12] The indole scaffold is present in compounds that exhibit neuroprotective properties, acting as antioxidants, metal chelators, and modulators of amyloid-beta (Aβ) aggregation.[12][13]

Scientific Rationale & Hypothesized Mechanism of Action

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), leads to cellular damage and contributes to neurodegeneration. We hypothesize that this compound may exert neuroprotective effects through direct antioxidant activity (ROS scavenging) or by upregulating endogenous antioxidant defenses in neuronal cells. This would protect cells from insults like hydrogen peroxide (H₂O₂) or Aβ-induced toxicity.[13]

Experimental Protocol: In Vitro Neuroprotection Assay (MTT Assay)

This protocol assesses the ability of a compound to protect neuronal cells (e.g., human neuroblastoma SH-SY5Y) from oxidative stress-induced cell death using the MTT assay.[13][14]

Workflow Diagram:

Caption: Workflow for the MTT cell viability assay for neuroprotection.

Step-by-Step Methodology:

-

Cell Culture: Grow SH-SY5Y cells in a 1:1 mixture of MEM and F12 medium, supplemented with 10% FBS.

-

Cell Seeding: Plate cells into 96-well plates and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Induce Oxidative Stress: Expose the cells to a cytotoxic concentration of hydrogen peroxide (H₂O₂, e.g., 500 µM) for 24 hours.[13] Include control wells (untreated), compound-only wells, and H₂O₂-only wells.

-

MTT Assay: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[15]

-

Solubilization: Discard the supernatant and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 490 nm or 570 nm.

-

Analysis: Express the results as a percentage of cell viability compared to the untreated control cells.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, a robust scientific rationale exists for its investigation as a potential therapeutic agent. Drawing upon structure-activity relationships from its isomers and other 7-substituted indoles, we have outlined compelling hypotheses for its potential efficacy in oncology, inflammation, and neuroprotection. The detailed experimental protocols provided in this guide offer a clear roadmap for the systematic evaluation of these predicted activities.

The successful validation of any of these hypotheses would establish this compound as a valuable lead compound. Subsequent research should focus on mechanism-of-action studies, lead optimization to enhance potency and drug-like properties, and eventual evaluation in preclinical in vivo models. The exploration of this novel chemical space holds significant promise for the discovery of next-generation therapeutics.

References

-

Beutler, J. A., et al. (2011). Synthesis and Structure Activity Relationships of Schweinfurthin Indoles. Journal of Natural Products, 74(7), 1536–1544. Available at: [Link]

-

Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. Available at: [Link]

-

Kandeel, M. M., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Pharmaceuticals, 16(7), 918. Available at: [Link]

-

Arcos, J. C., et al. (1980). Comparative effects of indole and aminoacetonitrile derivatives on dimethylnitrosamine-demethylase and aryl hydrocarbon hydroxylase activities. Cancer Letters, 9(2), 161-167. Available at: [Link]

-

Structure/activity relationships of indole derivatives. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Rosario, M., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(22), 4348-4352. Available at: [Link]

-

Welsh, W. J., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4545-4557. Available at: [Link]

-

Somei, M., et al. (2001). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 55(7), 1239. Available at: [Link]

-

Ibogaine - Wikipedia. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

-

Kwon, T. H., et al. (2013). Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters, 23(9), 2571-2574. Available at: [Link]

-

Sadowski, B., & Klajn, R. (2020). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 25(24), 5824. Available at: [Link]

-

Indole-3-acetonitrile | C10H8N2. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Sadowski, B., & Klajn, R. (2020). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 25(24), 5824. Available at: [Link]

-

Li, Y., et al. (2012). 2-(7-Methyl-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o217. Available at: [Link]

-

De Feo, V., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences, 25(1), 586. Available at: [Link]

-

Kandeel, M. M., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies. Pharmaceuticals, 16(7), 918. Available at: [Link]

-

Singh, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Molecules, 29(19), 4770. Available at: [Link]

-

Cicero, A. F. G., et al. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile-Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. Cells, 12(4), 575. Available at: [Link]

-

Singh, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. Available at: [Link]

-

Kysil, A., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(11), 2955. Available at: [Link]

-

Li, Y., et al. (2012). 2-(7-Methyl-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o217. Available at: [Link]

-

Indoleacetonitrile. (n.d.). Exposome-Explorer. Retrieved January 2, 2026, from [Link]

-

Iadanza, M. D., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 28(19), 6828. Available at: [Link]

-

Cicero, A. F. G., et al. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. Cells, 12(4), 575. Available at: [Link]

-

Anti-Inflammatory Effects of a Novel Acetonitrile–Water Extract of Lens Culinaris against LPS-Induced Damage in Caco-2 Cells. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Wang, T., et al. (2017). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Therapeutics and Clinical Risk Management, 13, 1155–1165. Available at: [Link]

-

Lee, Y. H., et al. (2023). Protective effect of 7-hydroxyl-1-methylindole-3-acetonitrile on the intestinal mucosal damage response to inflammation in mice with DSS-induced colitis. International Journal of Molecular Medicine, 51(3), 32. Available at: [Link]

-

Indole as a core antiinflammatory agent - A mini review. (2016). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Chen, S., et al. (2022). Neuroprotective Effects of the Psychoactive Compound Biatractylolide (BD) in Alzheimer's Disease. International Journal of Molecular Sciences, 23(23), 14963. Available at: [Link]

-

Glisic, B., et al. (2024). Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. International Journal of Molecular Sciences, 25(19), 10731. Available at: [Link]

Sources

- 1. Synthesis and Structure Activity Relationships of Schweinfurthin Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective effect of 7-hydroxyl-1-methylindole-3-acetonitrile on the intestinal mucosal damage response to inflammation in mice with DSS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

Unraveling the Enigma: A Technical Guide to the Postulated Mechanisms of Action of 2-(1H-Indol-7-yl)acetonitrile

Executive Summary

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a wide array of biological activities.[1] While extensive research has illuminated the pharmacological profiles of various substituted indoles, 2-(1H-Indol-7-yl)acetonitrile remains a molecule of significant interest yet underexplored potential. To date, its specific mechanism of action is not well-documented in publicly available scientific literature. This technical guide, therefore, ventures into the realm of informed postulation, drawing upon the known biological activities of its isomers and the broader indole class to propose potential mechanisms of action. Furthermore, we present a comprehensive, hypothetical research program designed to systematically elucidate the pharmacological activities and molecular targets of this enigmatic compound. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel indole derivatives.

Part 1: Mechanistic Insights from Related Indole Acetonitrile Isomers

The biological activities of indole derivatives are profoundly influenced by the substitution pattern on the indole ring. While data on the 7-yl acetonitrile isomer is scarce, its 3-yl counterpart, indole-3-acetonitrile, has been the subject of several investigations, offering valuable clues.

Indole-3-acetonitrile: A Multifaceted Bioactive Molecule

Indole-3-acetonitrile is recognized for its diverse biological effects, including anti-inflammatory, antiviral, and antibacterial properties.[2][3][4]

-

Anti-inflammatory and Antiviral Activity: Studies have shown that indole-3-acetonitrile can modulate the host's innate immune response. It has been demonstrated to promote the activation of the IRF3 and NF-κB signaling pathways.[2] This activation leads to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for combating viral infections. Mechanistically, indole-3-acetonitrile has been shown to increase the levels of mitochondrial antiviral-signaling (MAVS) protein, potentially by inhibiting its degradation through selective autophagy.[2]

-

Antibacterial Properties: Indole-3-acetonitrile has been found to possess antibacterial activity, notably its ability to reduce biofilm formation by pathogenic bacteria such as E. coli and P. aeruginosa at concentrations of 100 µg/ml.[3]

The diverse bioactivities of indole-3-acetonitrile underscore the potential for other isomers, including this compound, to exhibit therapeutically relevant mechanisms of action.

Part 2: Postulated Mechanisms of Action for this compound

Based on the established pharmacology of the indole scaffold and its derivatives, we can formulate several plausible hypotheses for the mechanism of action of this compound.

Hypothesis 1: Modulator of Inflammatory Pathways

Given that many indole derivatives exhibit potent anti-inflammatory effects, it is reasonable to postulate that this compound may also modulate key inflammatory pathways.[5][6][7][8]

-

Potential Molecular Targets:

-

Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and/or COX-2 is a common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs), including the indole-containing drug indomethacin.[9]

-

Pro-inflammatory Cytokines: The compound could potentially suppress the production or signaling of key inflammatory mediators like TNF-α, IL-6, and nitric oxide.[5]

-

Hypothesis 2: Kinase Inhibitor

The indole nucleus is a prevalent scaffold in the design of kinase inhibitors for cancer therapy and other indications.[10] The 7-position of the indole ring is of particular interest for substitutions in this context.[11]

-

Potential Kinase Targets:

-

PIM Kinases: N-substituted 7-azaindoles have been identified as pan-PIM kinase inhibitors with potential applications in oncology.[10]

-

Other Kinase Families: The compound could be screened against a broad panel of kinases to identify potential inhibitory activity.

-

Hypothesis 3: Modulator of Neurological Pathways

The indole structure is central to the function of several neurotransmitters, including serotonin.[9] This suggests that this compound could interact with components of the central nervous system.

-

Potential Neurological Targets:

-

Serotonin and Dopamine Pathways: Indole-3-acetonitrile has been studied in the context of neuroblastoma cells and its potential interaction with serotonin and dopamine pathways.[12]

-

Receptor Binding: The compound could be evaluated for its binding affinity to various neurotransmitter receptors.

-

Part 3: A Proposed Research Program for Elucidating the Mechanism of Action

To systematically investigate the therapeutic potential of this compound, a multi-pronged research program is proposed.

Phase 1: Initial Phenotypic Screening and Target Identification

The initial phase focuses on identifying the biological activities of the compound through a series of phenotypic screens.

-

Experimental Workflow: Phenotypic Screening

Caption: Workflow for initial screening and target identification.

-

Experimental Protocol: Anti-inflammatory Screening using LPS-stimulated RAW264.7 Macrophages

-

Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Nitric Oxide Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent as an indicator of nitric oxide production.

-

Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

-

Data Analysis: Calculate the IC50 values for the inhibition of nitric oxide and cytokine production.

-

Data Presentation: Hypothetical Anti-inflammatory Screening Results

| Compound | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |

| This compound | 12.5 | 8.2 | 15.7 |

| Indomethacin (Control) | 5.8 | 3.1 | 7.4 |

Phase 2: In Vitro Validation and Pathway Analysis

Once a biological activity and a potential target are identified, the next phase involves in-depth in vitro validation and elucidation of the associated signaling pathways.

-

Experimental Workflow: In Vitro Target Validation

Caption: Workflow for in vitro target validation and pathway analysis.

-

Experimental Protocol: Western Blot for NF-κB Pathway Activation

-

Cell Lysis: Following treatment with the compound and/or stimulant, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against phospho-p65, total p65, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

Signaling Pathway Diagram: Hypothetical Inhibition of the NF-κB Pathway

Caption: Postulated inhibition of the NF-κB signaling pathway.

Phase 3: In Vivo Efficacy and Target Engagement

The final phase of the preclinical investigation involves evaluating the compound's efficacy and target engagement in a relevant animal model.

-

Experimental Protocol: Carrageenan-induced Paw Edema in Rats

-

Animal Acclimatization: Acclimate male Wistar rats for one week before the experiment.

-

Compound Administration: Administer this compound or a vehicle control orally or intraperitoneally at various doses.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

-

Pharmacodynamic Analysis: At the end of the study, collect paw tissue to measure the levels of inflammatory mediators (e.g., prostaglandins, cytokines) and to assess target engagement (e.g., phosphorylation status of target proteins).

Conclusion

While the specific mechanism of action of this compound remains to be elucidated, the rich pharmacology of the indole scaffold provides a strong foundation for postulating its potential biological activities. The proposed research program offers a systematic and scientifically rigorous approach to unraveling the therapeutic potential of this intriguing molecule. The insights gained from such studies will not only contribute to our understanding of indole pharmacology but may also pave the way for the development of novel therapeutics for a range of human diseases.

References

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (n.d.). RSC Publishing. Retrieved January 2, 2026, from [Link]

-

Indole as a Core Anti-Inflammatory Agent- A Mini Review. (n.d.). Chemical Science Review and Letters. Retrieved January 2, 2026, from [Link]

-

Synthesis and antiinflammatory activity of heterocyclic indole derivatives. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. (2025). Cuestiones de Fisioterapia. Retrieved January 2, 2026, from [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

-

Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways. (2023). MDPI. Retrieved January 2, 2026, from [Link]

-

Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

(PDF) Indole‐3‐acetonitrile Is a Critical Molecule with Weed Allopathic Suppression Function in Broccoli (Brassica oleracea var. italica). (2023). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). Journal of Pharmaceutical Research International. Retrieved January 2, 2026, from [Link]

-

Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. (2021). Multidisciplinary Digital Publishing Institute. Retrieved January 2, 2026, from [Link]

-

One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. (n.d.). J-STAGE. Retrieved January 2, 2026, from [Link]

-

Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

(2-phenyl-1H-indol-1-yl)acetonitrile. (2025). Chemical Synthesis Database. Retrieved January 2, 2026, from [Link]

-

Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

Molecular Composition and Biological Activity of a Novel Acetonitrile-Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. (2023). PubMed. Retrieved January 2, 2026, from [Link]

-

A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. (2014). PubMed Central. Retrieved January 2, 2026, from [Link]

-

2-(7-Methyl-1H-indol-3-yl)acetonitrile. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Versatility in pharmacological actions of 3-substituted indoles. (2019). International Journal of Chemical Studies. Retrieved January 2, 2026, from [Link]

-

2-(7-Methyl-1H-indol-3-yl)acetonitrile. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

Ibogaine. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

-

Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. CAS 771-51-7: Indole-3-acetonitrile | CymitQuimica [cymitquimica.com]

- 5. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. chesci.com [chesci.com]

- 7. Synthesis and antiinflammatory activity of heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Solubility and Stability Profiling of 2-(1H-Indol-7-yl)acetonitrile

Introduction

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1] The compound 2-(1H-Indol-7-yl)acetonitrile, a member of this versatile scaffold, represents a molecule of significant interest for researchers, scientists, and drug development professionals. Its utility as a potential intermediate or active pharmaceutical ingredient (API) is fundamentally governed by its physicochemical properties. Among the most critical of these are solubility and stability.

Part 1: Solubility Characterization

Understanding the solubility of this compound is the first step in evaluating its potential. Solubility can be assessed under two principal paradigms: kinetic and thermodynamic. Kinetic solubility is a high-throughput measurement of how quickly a compound dissolves from a high-concentration DMSO stock into an aqueous buffer, which is useful for early discovery screening.[4][5] Thermodynamic solubility, conversely, represents the true equilibrium point of a saturated solution, a critical parameter for later-stage development and formulation.[4][6][7]

Experimental Design: Solvent Selection

The choice of solvents is dictated by the intended application. For biopharmaceutical relevance, aqueous buffers across the physiological pH range (e.g., pH 1.2, 4.5, and 6.8) are essential to simulate conditions in the gastrointestinal tract.[8] Organic solvents are also important for assessing compatibility with potential formulation excipients and for manufacturing process development.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[2][8] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Methodology:

-

Preparation: Accurately weigh an excess amount of solid this compound (e.g., 2-5 mg) into a glass vial. The goal is to have undissolved solid remaining at the end of the experiment to ensure equilibrium has been reached.[9]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) to the vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[6]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of solid particles, the supernatant must be filtered (e.g., using a 0.22 µm syringe filter) or centrifuged at high speed.[9]

-

Quantification: Dilute the clear filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method. Quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV or LC-MS/MS method (as described in Part 2).[10][11]

-

Calculation: The solubility is reported as the measured concentration of the saturated solution (e.g., in µg/mL or µM).

Protocol 2: Kinetic Solubility Determination

This high-throughput method is ideal for early-stage screening. It measures the solubility of a compound upon its precipitation from a DMSO stock solution into an aqueous buffer.[12][13]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Sample Preparation: In a 96-well microtiter plate, add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of the aqueous buffer (e.g., 198 µL of PBS, pH 7.4).[5][14] This creates a target concentration (e.g., 100 µM) with a low final percentage of DMSO (e.g., 1-2%).

-

Incubation: Seal the plate and shake at room temperature for a defined period, typically 1.5 to 2 hours.[5]

-

Precipitate Removal: Filter the samples using a solubility filter plate (e.g., 96-well format with 0.45 µm pores).[12]

-

Quantification: Analyze the filtrate directly or after appropriate dilution using HPLC-UV or UV-Vis spectroscopy against a calibration curve prepared in the same buffer/DMSO mixture.[3]

Data Presentation: Solubility Profile

Summarize the results in a clear, tabular format for easy comparison.

| Solvent/Buffer (pH) | Temperature (°C) | Solubility Type | Solubility (µg/mL) | Solubility (µM) |

| 0.1 N HCl (pH 1.2) | 25 | Thermodynamic | ||

| Acetate Buffer (pH 4.5) | 25 | Thermodynamic | ||

| PBS (pH 7.4) | 25 | Thermodynamic | ||

| PBS (pH 7.4) | 25 | Kinetic | ||

| Acetonitrile | 25 | Thermodynamic | ||

| Methanol | 25 | Thermodynamic | ||

| Ethanol | 25 | Thermodynamic |

Workflow for Solubility Determination

Part 2: Stability Assessment and Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of drug development mandated by regulatory bodies like the ICH.[15][16] These studies deliberately expose the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and validate that the analytical methods are "stability-indicating."[15][17] A stability-indicating method is one that can accurately quantify the decrease of the active ingredient due to degradation and separate it from its degradation products. The generally accepted target for degradation is between 5-20%.[16][17]

Experimental Design: Stress Conditions

The standard set of stress conditions as outlined in ICH guideline Q1A(R2) will be applied.[18][19][20]

-

Acid and Base Hydrolysis: To evaluate susceptibility to degradation in acidic and alkaline environments.

-

Oxidation: To test for sensitivity to oxidative stress, which can be encountered from excipient impurities or atmospheric oxygen.

-

Thermal Stress: To assess the impact of heat, both in solid form and in solution.

-

Photolytic Stress: To determine if the molecule is sensitive to light, as specified in ICH guideline Q1B.[21][22]

Analytical Methodology: Stability-Indicating HPLC-UV/MS Method

A robust HPLC method is essential for these studies.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a common starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile) is typically required to separate the parent compound from polar and non-polar degradants.

-

Detection: A photodiode array (PDA) detector is used to assess peak purity and identify the optimal wavelength for quantification. Mass spectrometry (MS) is used for the identification and structural elucidation of degradation products.

Protocol 3: General Procedure for Forced Degradation

-

Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.[16]

-

Stress Application: For each condition, mix the stock solution with the specified stressor. A parallel control sample, containing the drug substance in the same solvent but without the stressor, must be run for each condition.

-

Time Points: Samples should be analyzed at various time points (e.g., 0, 2, 4, 8, 24 hours) until the target degradation (5-20%) is achieved.

-

Quenching: After the desired time, the reaction must be stopped. For acid/base hydrolysis, this is done by neutralization.[23] The sample is then diluted to a final concentration suitable for HPLC analysis.

Protocol 4: Acid and Base Hydrolysis

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl.[16][23] If no degradation occurs at room temperature, the mixture can be heated (e.g., 60-80°C).[23][24]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH.[16][23] Apply heat if necessary.

Protocol 5: Oxidative Degradation

-

Mix the stock solution with a solution of hydrogen peroxide (H₂O₂). A typical starting concentration is 3% H₂O₂.[1][23] The reaction is usually performed at room temperature.[16]

Protocol 6: Thermal Degradation

-

Solution: Heat the stock solution at an elevated temperature (e.g., 70-80°C).

-

Solid State: Place the solid powder of the compound in an oven at a high temperature (e.g., 80°C), potentially with controlled humidity (e.g., 75% RH), to assess solid-state stability.[25]

Protocol 7: Photostability Degradation

This protocol follows ICH Q1B guidelines.[21][22][26]

-

Exposure: Expose the drug substance, both as a solid and in solution, to a calibrated light source that provides a minimum of 1.2 million lux-hours of visible light and 200 watt-hours/square meter of UVA light.[15][23]

-

Control: A parallel set of samples must be protected from light (e.g., wrapped in aluminum foil) to serve as dark controls.[23]

Data Presentation: Forced Degradation Summary

| Stress Condition | Parameters (Concentration, Temp, Duration) | % Assay of Parent Compound | % Degradation | No. of Degradants | Peak Area of Major Degradant (%) |

| Control (Unstressed) | N/A | 100.0 | 0.0 | 0 | N/A |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 8h | ||||

| Base Hydrolysis | 0.1 M NaOH, 60°C, 4h | ||||

| Oxidation | 3% H₂O₂, RT, 24h | ||||

| Thermal (Solution) | 80°C, 24h | ||||

| Thermal (Solid) | 80°C, 75% RH, 48h | ||||

| Photolytic (Visible + UV) | 1.2M lux-hr, 200 W-hr/m² |

Workflow for Forced Degradation Studies

Part 3: Understanding Potential Degradation Pathways

Based on the chemical structure of this compound, two primary sites are susceptible to degradation: the indole ring and the acetonitrile side chain.

-

Oxidation of the Indole Ring: The electron-rich indole nucleus is prone to oxidation. Under oxidative stress, the most likely degradation pathway involves the formation of an oxindole derivative. Further oxidation could also occur.

-

Hydrolysis of the Acetonitrile Group: The nitrile group (-C≡N) can undergo hydrolysis under either acidic or basic conditions.[27][28] This typically proceeds in two steps: first to the corresponding acetamide intermediate (2-(1H-Indol-7-yl)acetamide), and upon further hydrolysis, to the carboxylic acid (2-(1H-Indol-7-yl)acetic acid).[27][28]

Potential Degradation Pathways of this compound

Conclusion

This technical guide provides a robust and scientifically grounded framework for determining the essential solubility and stability characteristics of this compound. By systematically applying the detailed protocols for thermodynamic and kinetic solubility, followed by a comprehensive forced degradation study under ICH-prescribed stress conditions, researchers can generate a complete data package. This information is invaluable for making informed decisions in lead optimization, predicting in vivo behavior, developing stable formulations, and fulfilling regulatory requirements. The elucidation of degradation pathways not only ensures the development of a safe and effective product but also deepens our fundamental understanding of the molecule's chemical behavior.

References

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. [Link]

-

ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare. [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

-

ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

-

FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

-